molecular formula C25H18OS2 B14361482 Bis[4-(phenylsulfanyl)phenyl]methanone CAS No. 93103-33-4

Bis[4-(phenylsulfanyl)phenyl]methanone

Cat. No.: B14361482
CAS No.: 93103-33-4
M. Wt: 398.5 g/mol
InChI Key: IOPUXYCZCIVRBY-UHFFFAOYSA-N
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Description

Bis[4-(phenylsulfanyl)phenyl]methanone: is an organic compound with the molecular formula C19H14OS2 It is characterized by the presence of two phenylsulfanyl groups attached to a central methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(phenylsulfanyl)phenyl]methanone typically involves the reaction of 4-bromothiophenol with benzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[4-(phenylsulfanyl)phenyl]methanone can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Bis[4-(phenylsulfanyl)phenyl]methanone is used as a building block in organic synthesis

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique chemical properties may offer advantages over existing treatments.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of Bis[4-(phenylsulfanyl)phenyl]methanone involves its interaction with specific molecular targets. The phenylsulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • Bis[4-(dimethylamino)phenyl]methanone
  • Bis[4-(diethylamino)phenyl]methanone
  • Bis[4-(2-isopropenylphenoxy)phenyl]methanone

Comparison: Bis[4-(phenylsulfanyl)phenyl]methanone is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

93103-33-4

Molecular Formula

C25H18OS2

Molecular Weight

398.5 g/mol

IUPAC Name

bis(4-phenylsulfanylphenyl)methanone

InChI

InChI=1S/C25H18OS2/c26-25(19-11-15-23(16-12-19)27-21-7-3-1-4-8-21)20-13-17-24(18-14-20)28-22-9-5-2-6-10-22/h1-18H

InChI Key

IOPUXYCZCIVRBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SC4=CC=CC=C4

Origin of Product

United States

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